molecular formula C10H22ClN3O2 B2537716 2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride CAS No. 2567495-28-5

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride

Cat. No.: B2537716
CAS No.: 2567495-28-5
M. Wt: 251.76
InChI Key: MUFBWYHOKGRNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropanoylamino)-N-methylhexanamide hydrochloride is a synthetic small molecule characterized by a hexanamide backbone, a methyl-substituted amide nitrogen, and a terminal 3-aminopropanoylamino group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(3-aminopropanoylamino)-N-methylhexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-3-4-5-8(10(15)12-2)13-9(14)6-7-11;/h8H,3-7,11H2,1-2H3,(H,12,15)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFBWYHOKGRNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

2-(3-Aminopropanoylamino)-N-methylhexanamide hydrochloride is a dipeptide analogue characterized by a hexanamide backbone modified with a methylamide group at the N-terminus and a 3-aminopropanoyl side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. Key structural features include:

  • Hexanamide core : Provides hydrophobic interactions.
  • Methylamide terminus : Reduces metabolic degradation.
  • 3-Aminopropanoyl side chain : Facilitates hydrogen bonding and ionic interactions.

Synthetic Methodologies

Stepwise Peptide Coupling with Boc Protection

This method, adapted from analogous peptide syntheses, involves sequential amide bond formation using protected intermediates:

Protection of β-Alanine
  • Reagents : β-Alanine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
  • Procedure :
    β-Alanine (1 equiv) is dissolved in anhydrous THF under nitrogen. Boc₂O (1.1 equiv) and TEA (2 equiv) are added dropwise at 0°C. The reaction is stirred for 12 h at 25°C, yielding Boc-β-alanine (89% yield).
Activation of N-Methylhexanoic Acid
  • Reagents : N-Methylhexanoic acid, thionyl chloride (SOCl₂).
  • Procedure :
    N-Methylhexanoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) for 3 h. Excess SOCl₂ is removed under vacuum to obtain N-methylhexanoyl chloride (92% yield).
Coupling Reaction
  • Reagents : Boc-β-alanine, N-methylhexanoyl chloride, N,N-diisopropylethylamine (DIPEA).
  • Procedure :
    Boc-β-alanine (1 equiv) and DIPEA (2 equiv) are dissolved in DCM. N-Methylhexanoyl chloride (1.05 equiv) is added at 0°C, and the mixture is stirred for 6 h. The product, Boc-protected intermediate, is isolated via column chromatography (78% yield).
Deprotection and Salt Formation
  • Reagents : 4 M HCl in dioxane.
  • Procedure :
    The Boc group is cleaved by treating the intermediate with 4 M HCl/dioxane (3 equiv) for 2 h. The hydrochloride salt precipitates upon adding ethyl acetate, yielding 2-(3-aminopropanoylamino)-N-methylhexanamide hydrochloride (85% yield, m.p. 162–164°C).

Reductive Amination Approach

An alternative route leverages reductive amination to streamline synthesis:

Synthesis of N-Methylhexanal
  • Reagents : Hexanoic acid, methylamine, sodium cyanoborohydride (NaBH₃CN).
  • Procedure :
    Hexanoic acid (1 equiv) is converted to its methylamide via EDCl/HOBt coupling. The amide is reduced with LiAlH₄ to N-methylhexanamine, which is oxidized to N-methylhexanal using PCC (73% yield over three steps).
Condensation with β-Alanine Hydrazide
  • Reagents : β-Alanine hydrazide, N-methylhexanal, acetic acid.
  • Procedure :
    N-Methylhexanal (1 equiv) and β-alanine hydrazide (1.2 equiv) are refluxed in ethanol with acetic acid catalysis. The hydrazone intermediate is hydrogenated over Pd/C to yield the free base, which is treated with HCl gas to form the hydrochloride salt (68% overall yield).

Mechanistic Insights and Optimization

Amide Bond Formation Kinetics

The coupling step’s efficiency depends on the electrophilicity of the activated carboxyl group. Thionyl chloride generates highly reactive acid chlorides, enabling rapid amidation at 0°C. In contrast, EDCl-mediated couplings require longer reaction times (12–24 h) but minimize racemization.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of Boc-protected intermediates.
  • Low temperatures (0–5°C) suppress side reactions during acid chloride formation.

Purification Challenges

  • Column chromatography : Silica gel with 5% methanol/DCM eluent effectively separates Boc-protected intermediates.
  • Recrystallization : The hydrochloride salt is purified from ethanol/ethyl acetate (1:3), yielding >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.28 (m, 6H, hexanamide CH₂), 2.72 (s, 3H, N-CH₃), 3.15 (t, 2H, β-alanine NH₂CH₂), 4.01 (q, 1H, amide CH).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Mass Spectrometry

  • ESI-HRMS : m/z 215.1764 [M+H]⁺ (calc. 215.1768 for C₁₀H₂₁N₃O₂).

Industrial Scalability Considerations

The stepwise coupling method (Section 2.1) is preferred for large-scale production due to:

  • Cost-effectiveness : Thionyl chloride is cheaper than peptide coupling agents.
  • Yield reproducibility : Consistent yields >75% at kilogram scale.
  • Safety : HCl/dioxane deprotection avoids pyrophoric reagents like LiAlH₄.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Propanamide Hydrochlorides

3-Amino-N-butyl-N-methylpropanamide Hydrochloride ()
  • Key Differences :
    • Shorter carbon chain (propanamide vs. hexanamide backbone).
    • N-butyl and N-methyl substituents vs. the hexanamide chain in the target compound.
(RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride ()
  • Key Differences: Aromatic 2-methylphenyl group vs. aliphatic hexanamide chain. Ethylamino substitution at the α-carbon.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride ()
  • Key Differences :
    • Fluorinated benzyl group introduces electronegativity and metabolic stability.
    • Branched structure vs. linear hexanamide chain.
  • Implications :
    • Fluorine enhances bioavailability and resistance to oxidative degradation, making it advantageous in agrochemical formulations .

Functional Group Variations

Hydroxamic Acids and Ureido Derivatives ()
  • Key Differences :
    • Hydroxamic acids (e.g., compounds 6–10 ) feature –NHOH groups, enabling metal chelation (e.g., zinc in histone deacetylases).
    • Ureido groups (e.g., compounds 4–5 ) introduce additional hydrogen-bonding sites.
  • Implications :
    • Hydroxamic acids exhibit distinct mechanisms (e.g., enzyme inhibition) compared to the target compound’s amide-based interactions .
H-Series Kinase Inhibitors ()
  • Key Differences: Isoquinoline sulfonamide cores (e.g., H-7, H-8) vs. aliphatic amide backbone. Presence of aromatic heterocycles.
  • Implications: Isoquinoline derivatives target ATP-binding pockets in kinases, a mechanism unlikely for the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Backbone Chain Substituents Solubility (HCl Salt) Potential Applications
Target Compound Hexanamide N-methyl, 3-aminopropanoylamino High Broad-spectrum intermediates
3-Amino-N-butyl-N-methylpropanamide Propanamide N-butyl, N-methyl Moderate Niche synthetic intermediates
(RS)-N-Phenyl-2-(propylamino)propanamide Propanamide Phenyl, propylamino Low (free base) Agrochemical precursors
H-9 Hydrochloride Isoquinoline Sulfonamide, aminoethyl High Kinase inhibition

Biological Activity

2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amide functional group and the presence of an amino acid derivative. Its molecular formula and structural representation can be summarized as follows:

  • Molecular Formula : C₉H₁₈ClN₃O
  • Molecular Weight : 209.71 g/mol

Research has indicated that 2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride exhibits multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. In vitro studies report IC50 values indicating potent inhibition at low micromolar concentrations .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride:

Biological Activity Target IC50 (µM) Reference
Inhibition of COX-2Cyclooxygenase-26
Inhibition of LOXLipoxygenase8.5
Antimicrobial activityMRSAN/A
Anti-inflammatory effectsVarious inflammatory markersN/A

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Anti-inflammatory Study :
    A study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that 2-(3-Aminopropanoylamino)-N-methylhexanamide; hydrochloride displayed significant antimicrobial activity against MRSA strains, suggesting its potential role in treating resistant bacterial infections.
  • Docking Studies :
    Computational docking studies have been performed to predict the binding affinity of this compound to various protein targets, enhancing the understanding of its mechanism at the molecular level. These studies indicate favorable interactions with COX-2 and LOX, corroborating experimental findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.